molecular formula C4H9BO2 B15125460 Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- CAS No. 1876473-48-1

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-

Cat. No.: B15125460
CAS No.: 1876473-48-1
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-QWWZWVQMSA-N
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Description

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- (IUPAC name: rel-(1R,2R)-2-methylcyclopropylboronic acid), is a chiral organoboron compound characterized by a cyclopropane ring substituted with a methyl group in the (1R,2R) configuration. Its boronic acid (-B(OH)₂) moiety enables covalent interactions with diols, amines, and other nucleophiles, making it valuable in organic synthesis, materials science, and pharmaceutical research. The "rel-" designation indicates a racemic mixture of enantiomers, which distinguishes it from enantiopure derivatives.

Key properties include:

  • Molecular formula: C₅H₉BO₂ (calculated molecular weight: 127.94 g/mol).
  • Stereochemistry: The (1R,2R)-configured cyclopropane ring introduces steric and electronic effects critical for reactivity .
  • Applications: Potential use in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition (e.g., HDACs), and as a building block for functional materials .

Properties

CAS No.

1876473-48-1

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m1/s1

InChI Key

DYSMDSGBCAQRLB-QWWZWVQMSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C)(O)O

Canonical SMILES

B(C1CC1C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a cyclopropyl halide with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another approach involves the direct electrophilic borylation of cyclopropyl Grignard reagents with boron esters .

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow processes to handle large-scale reactions efficiently. These methods utilize organolithium or organomagnesium reagents in combination with boron esters to produce boronic acids in high yields . The use of flow chemistry allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Stereochemical Comparison

The table below compares rel-(1R,2R)-2-methylcyclopropylboronic acid with structurally related boronic acids:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Purity/Stereochemistry Key Applications References
rel-(1R,2R)-2-methylcyclopropylboronic acid Cyclopropane with (1R,2R)-methyl group C₅H₉BO₂ 127.94 Racemic (rel-) Organic synthesis, HDAC inhibition
((1R,2S)-2-(methoxycarbonyl)-2-methylcyclopropyl)boronic acid Methoxycarbonyl and methyl substituents C₆H₁₁BO₄ 157.96 >99%, (1R,2S) configuration Enantioselective Suzuki couplings
(1R,2R)-(-)-2-Phenylcyclopropylboronic acid Phenyl-substituted cyclopropane C₉H₁₁BO₂ 161.99 Enantiomerically pure Cross-coupling reactions
4-Amino-1,8-naphthalimide boronic acid Naphthalimide core with boronic acid C₁₂H₁₁BN₂O₃ 250.04 >95% Fluorescent glucose sensing

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in the (1R,2S) derivative) enhance Lewis acidity, improving reactivity in cross-coupling reactions .
  • Chirality : Enantiopure derivatives (e.g., (1R,2R)-phenylcyclopropylboronic acid) exhibit higher enantioselectivity in asymmetric synthesis compared to racemic mixtures .

Market and Regulatory Considerations

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